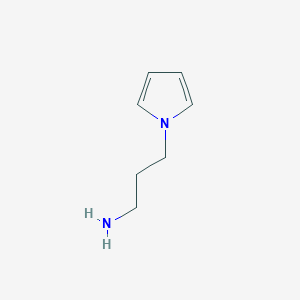

3-(1H-Pyrrol-1-YL)propan-1-amine

描述

Contextual Significance in Contemporary Organic Chemistry

The significance of 3-(1H-Pyrrol-1-YL)propan-1-amine in organic chemistry lies in its utility as a versatile intermediate. The presence of both a pyrrole (B145914) ring and a primary amine group allows for a variety of chemical reactions. This dual functionality makes it a key component in the construction of more elaborate molecular architectures, particularly in the fields of medicinal chemistry and materials science. The compound's ability to act as a ligand allows it to bind to various receptors and enzymes, influencing biological pathways.

Overview of Academic Research Trajectories

Academic research involving this compound has explored its potential in several areas. Studies have investigated its role in the synthesis of derivatives with potential therapeutic applications. Research has indicated that derivatives of this compound have been explored for their selective cytotoxicity against certain cancer cell lines. Furthermore, there is interest in its neuroprotective effects, with some findings suggesting potential applications in conditions like Alzheimer's disease. In the realm of materials science, its functional groups make it a candidate for the production of specialized polymers and coatings. The compound has also been studied for its potential antimicrobial properties against various pathogens.

Scope and Research Focus of the Outline

This article provides a focused examination of this compound, concentrating exclusively on its chemical and physical properties, synthesis, and its applications in scientific research. The content is structured to deliver a detailed and scientifically grounded overview of the compound itself, without delving into dosage, administration, or safety profiles. The information presented is based on available scientific literature and chemical data sources.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | nih.gov |

| Molecular Weight | 124.18 g/mol | nih.gov |

| Boiling Point | 209.2°C | echemi.com |

| Density | 1 g/cm³ | echemi.com |

| Flash Point | 80.3°C | echemi.com |

| Refractive Index | 1.526 | echemi.com |

Detailed Research Findings

Research has explored the synthesis and potential applications of derivatives of this compound. One area of investigation has been its use in creating novel compounds with biological activity. For instance, derivatives have been synthesized and studied for their potential as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. nih.gov

In the field of polymer chemistry, this compound has been identified as a potential monomer. biosynth.com Its structure allows for polymerization, either into films or immobilized on surfaces through techniques like electropolymerization. biosynth.com This opens up possibilities for creating new materials with specific chemical and physical properties.

The synthesis of this compound itself is a subject of chemical research, with various methods being explored to optimize its production for use as a starting material in further chemical synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-pyrrol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYJJXBFLHSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404557 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60794-90-3 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrrol 1 Yl Propan 1 Amine

Established Laboratory Synthesis Pathways

Two principal routes have been established for the synthesis of this compound: nucleophilic substitution and reductive amination.

This method is a classical approach that leverages the nucleophilicity of the pyrrolide anion. Pyrrole (B145914) itself is weakly acidic, with a pKa of approximately 17.5 for its N-H proton. wikipedia.org Treatment with a suitable base deprotonates the pyrrole to form the pyrrolide anion, a potent nucleophile. This anion can then react with an electrophilic alkylating agent, such as 3-chloropropylamine (B7771022) or its hydrochloride salt, in a standard SN2 reaction to yield the desired product.

The general reaction is as follows:

Deprotonation of pyrrole using a base (e.g., NaH, K2CO3).

Nucleophilic attack of the resulting pyrrolide anion on 3-chloropropylamine.

This pathway is straightforward but may require careful control of conditions to avoid side reactions, such as over-alkylation, and to ensure sufficient deprotonation of the pyrrole starting material.

Reductive amination offers an alternative and often greener route for N-alkylation. wikipedia.orgacsgcipr.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of 3-(1H-pyrrol-1-yl)propan-1-amine, this would typically involve reacting pyrrole with 3-aminopropanal (B1211446) or a protected equivalent. However, a more advanced variant known as intermolecular redox amination utilizes the inherent reducing power of a precursor molecule like 3-pyrroline, which, in the presence of an acid catalyst, can react with aldehydes or ketones to form N-alkyl pyrroles. nih.govacs.org This method is notable for its atom economy as it avoids the need for external stoichiometric reducing agents. nih.govacs.org

The reaction is particularly advantageous for its mild conditions and operational simplicity, providing a viable alternative to traditional methods. nih.gov

Optimization of Reaction Parameters and Conditions

To maximize the yield and purity of this compound, extensive research has focused on optimizing various reaction parameters.

The choice of solvent and base is critical in the N-alkylation of pyrrole. Studies on analogous N-alkylation reactions have demonstrated that polar aprotic solvents like dimethylformamide (DMF) are often superior to others like acetone. researchgate.net The selection of the base is equally important; for instance, potassium carbonate (K2CO3) has been shown to be more effective than potassium hydroxide (B78521) (KOH) in certain N-alkylation reactions in DMF, leading to significantly higher yields. researchgate.net The optimal amount of the basic additive also plays a crucial role, with studies indicating that using multiple equivalents of the base can maximize product formation. researchgate.net

Table 1: Effect of Solvent and Base on N-Alkylation Yield of Pyrrole Derivatives

| Entry | Solvent | Base (equivalents) | Yield (%) |

|---|---|---|---|

| 1 | Acetone | KOH (1.2) | 10 |

| 2 | DMF | K2CO3 (4.0) | 87 |

This table is representative of findings for N-alkylation of pyrrole systems and illustrates the impact of solvent and base choice. Data adapted from a study on N-propargylation of a pyrrole derivative. researchgate.net

Reaction temperature is a key variable that can influence both the rate of reaction and the product distribution. In some syntheses, increasing the temperature can make a reaction that fails at lower temperatures proceed. For example, in the reaction between a pyrone derivative and benzylamine, increasing the temperature from 65 °C to 90 °C was necessary to achieve homogeneity and facilitate the reaction, resulting in a 30% yield of the desired pyrrole. acs.org In catalyzed reactions, higher temperatures can sometimes allow for a reduction in reaction time, especially when catalyst loading is also increased. researchgate.net However, elevated temperatures can also lead to the formation of complex mixtures or undesired side products. acs.org

Table 2: Influence of Temperature and Catalyst on Reaction Time

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 80 | 12 | 75 |

| 2 | 10 | 95 | 5 | 80 |

This table is based on data for a copper-catalyzed N-alkylation and demonstrates the interplay between temperature, catalyst amount, and reaction time. researchgate.net

Modern synthetic methods increasingly rely on catalysts to improve efficiency, selectivity, and sustainability. For the N-alkylation of pyrroles, various catalytic systems have been developed.

Copper-Catalyzed Systems : Copper catalysts, such as a combination of copper(I) bromide (CuBr) and an N-heterocyclic carbene (NHC) ligand, have been used for the synthesis of highly functionalized pyrroles. jca.edu.vn Another system employs copper sulfate (B86663) (CuSO4·5H2O) with 1,10-phenanthroline (B135089) for the N-alkylation of pyrrole esters with bromoalkynes. beilstein-journals.org

Nickel-Catalyzed Systems : Nickel catalysts, such as NiBr2·(THF)2/Bpy, have been shown to be effective for the coupling of alkyl halides with the C-H bonds of pyrroles, a related transformation. researchgate.net

Organocatalysis : Metal-free organocatalysts provide a greener alternative. Catalysts like Vitamin B1 and the organic base DABCO have been used to promote the synthesis of substituted pyrroles in environmentally benign solvents like ethanol (B145695) or water. nih.govscirp.org These methods are valued for their operational simplicity and reduced environmental impact. scirp.org

The development of these catalytic systems is crucial for creating more efficient and atom-economical pathways to N-substituted pyrroles, including this compound.

Scalability and Advanced Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the adoption of scalable, efficient, and cost-effective methodologies. While classic laboratory preparations provide a foundation, industrial approaches prioritize factors such as atom economy, catalyst efficiency, process safety, and the use of continuous manufacturing technologies like flow chemistry.

A primary and industrially feasible route to this compound involves the catalytic hydrogenation of the corresponding nitrile, 3-(1H-pyrrol-1-yl)propanenitrile. This method is advantageous for large-scale production due to the availability of the nitrile precursor and the efficiency of catalytic reduction. Heterogeneous catalysts, particularly those based on palladium on carbon (Pd/C), are often employed. These reactions can be performed under moderate hydrogen pressures and temperatures, making the process suitable for standard industrial reactors. An industrially viable process for the selective hydrogenation of nitriles to primary amines has been developed, which can achieve high conversion and selectivity under mild conditions (30–80 °C, 6 bar H₂). nih.gov While specific data for 3-(1H-pyrrol-1-yl)propanenitrile is not detailed, the methodology is broadly applicable to nitriles, aiming for high purity of the resulting primary amine without extensive purification steps. nih.gov

Another scalable approach is the Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. For this compound, this would involve reacting 1,3-diaminopropane (B46017) with 2,5-dimethoxytetrahydrofuran (B146720) or succinaldehyde. Research into organocatalytic methods for this reaction has shown high yields (85–97%) in aqueous media, presenting a greener alternative to traditional methods. nih.gov

Advanced industrial synthesis is increasingly moving towards continuous flow chemistry, which offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. acs.orgrichmond.edu Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. richmond.edusecure-platform.com This methodology is particularly well-suited for the synthesis of N-substituted pyrroles. acs.orgrichmond.edu Studies have demonstrated the successful synthesis of various N-substituted pyrroles using flow reactors, achieving high conversion rates and simplifying product isolation. acs.org For instance, a continuous flow process for the Clauson-Kaas reaction using p-toluenesulfonic acid as a catalyst has been developed, enabling the rapid and efficient synthesis of N-substituted pyrroles. acs.org

The table below summarizes key parameters for scalable synthesis methodologies relevant to the production of this compound and related N-substituted pyrroles.

Table 1: Comparison of Scalable Synthetic Methodologies

| Methodology | Key Reactants | Catalyst/Reagent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-(1H-pyrrol-1-yl)propanenitrile, Hydrogen | Palladium on Carbon (Pd/C) | 30–80 °C, 6 bar H₂ | Industrially feasible, high selectivity, high purity product | nih.gov |

| Paal-Knorr Synthesis (Organocatalytic) | 2,5-Dimethoxytetrahydrofuran, 1,3-Diaminopropane | Squaric Acid | 60 °C, aqueous medium | High yields (85-97%), green chemistry approach | nih.gov |

| Continuous Flow Synthesis (Clauson-Kaas) | Aromatic Amine, 2,5-Dimethoxytetrahydrofuran | p-Toluenesulfonic acid (p-TsOH) | 0.250 mL/min flow rate, short residence time | Rapid, efficient, scalable, simplified isolation | acs.org |

| Continuous Flow Synthesis (General Pyrrole) | Benzyl-aryl-ketone, Sarcosine | POCl₃, DMF | High temperature | Reduced reaction times, single solvent, high purity | secure-platform.com |

Phase-transfer catalysis (PTC) represents another advanced technique applicable to the N-alkylation of pyrrole. numberanalytics.com This method is effective for reactions involving immiscible phases, using a phase-transfer catalyst to shuttle a reactant from one phase to another where the reaction occurs. numberanalytics.commdpi.com For the synthesis of this compound, PTC could be employed in the reaction of pyrrole with a 3-halopropanamine derivative, offering mild reaction conditions and potential for high yields, making it a valuable tool in green and sustainable synthesis. numberanalytics.com

The development of these advanced industrial approaches focuses on creating robust, safe, and environmentally conscious processes for the large-scale production of important chemical intermediates like this compound.

Chemical Reactivity and Derivatization of 3 1h Pyrrol 1 Yl Propan 1 Amine

Fundamental Reaction Pathways of the Compound

The reactivity of 3-(1H-pyrrol-1-yl)propan-1-amine is largely dictated by the primary amine group, which can undergo a variety of fundamental transformations including oxidation, reduction, and nucleophilic substitution.

The primary amine group of this compound is susceptible to oxidation through various chemical and electrochemical methods. These transformations can lead to the formation of several functional groups, primarily imines, oximes, and nitriles, depending on the reagents and reaction conditions employed.

Traditional oxidation of primary amines to imines often requires stoichiometric amounts of oxidants. acs.org Electrochemical oxidation represents a more sustainable alternative, offering a green and efficient pathway for these transformations. acs.orgnih.gov The process involves the removal of electrons from the amine, leading to the formation of an imine. Further oxidation, if conditions permit, can yield nitriles. nih.gov

Common oxidizing agents used for the conversion of primary amines include:

Hydrogen Peroxide (H₂O₂) : Often used with a metal catalyst, H₂O₂ can facilitate the oxidative self-coupling of primary amines to form imines. orientjchem.org

m-Chloroperoxybenzoic acid (m-CPBA) : This reagent is capable of oxidizing aliphatic amines to oximes in high yields at room temperature. nih.gov

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) : This radical catalyst is used in various oxidation processes, including the conversion of amines to imines. acs.org

The initial product of the oxidation of a primary amine is often an imine, which can be unstable and susceptible to hydrolysis back to the amine or further reaction. mdpi.com The specific outcome of the oxidation of this compound would depend on the chosen method and the control of the reaction environment.

| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Electrochemical Oxidation | 3-(1H-pyrrol-1-yl)propan-1-imine | Oxidation |

| This compound | H₂O₂ / Metal Catalyst | N-(3-(1H-pyrrol-1-yl)propylidene)-3-(1H-pyrrol-1-yl)propan-1-amine (Dimer Imine) | Oxidative Coupling |

| This compound | m-CPBA | 3-(1H-pyrrol-1-yl)propanal oxime | Oxidation |

Reductive amination, also known as reductive alkylation, is a powerful method for converting primary amines into more substituted secondary or tertiary amines. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

For this compound, this pathway allows for the controlled introduction of a wide variety of alkyl or aryl groups. The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org

Key reagents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) : A mild reducing agent that is particularly effective because it selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Another mild and selective reagent commonly used for reductive aminations. organic-chemistry.org

Catalytic Hydrogenation (H₂/Pd/C) : This classic reduction method can also be employed to reduce the imine intermediate. wikipedia.org

By choosing the appropriate carbonyl compound, a diverse array of N-substituted derivatives of this compound can be synthesized. For example, reaction with formaldehyde followed by reduction would yield the N-methyl derivative, while reaction with acetone would yield the N-isopropyl derivative. It is also possible to perform sequential reductive aminations to synthesize tertiary amines. masterorganicchemistry.com

| Reactant | Carbonyl Compound | Reducing Agent | Product |

|---|---|---|---|

| This compound | Acetaldehyde | NaBH₃CN | N-ethyl-3-(1H-pyrrol-1-yl)propan-1-amine |

| This compound | Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-3-(1H-pyrrol-1-yl)propan-1-amine |

| This compound | Benzaldehyde | H₂/Pd/C | N-benzyl-3-(1H-pyrrol-1-yl)propan-1-amine |

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in a wide range of nucleophilic substitution reactions. The two most common examples are acylation and alkylation.

Acylation: Primary amines readily react with carboxylic acid derivatives like acyl chlorides and acid anhydrides to form stable N-substituted amides. jove.comchemrevise.org The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride). jove.com Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. jove.comchemguide.co.uk

This reaction can be used to introduce a variety of acyl groups onto the nitrogen atom, forming derivatives such as N-(3-(1H-pyrrol-1-yl)propyl)acetamide from the reaction with acetyl chloride.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this reaction is often difficult to control. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Because of this lack of selectivity, reductive amination is generally the preferred method for controlled N-alkylation. masterorganicchemistry.com

Strategic Derivatization for Advanced Molecular Architectures

Beyond the reactivity of the amine group, the pyrrole (B145914) ring and the propane bridge offer further opportunities for derivatization, allowing for the construction of complex and functionally diverse molecules.

The pyrrole ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. jk-sci.com This reactivity allows for the introduction of various functional groups onto the ring, a key strategy for building advanced molecular architectures.

A classic and highly effective method for functionalizing pyrroles is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active electrophile. chemistrysteps.com

Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For N-substituted pyrroles, this attack preferentially occurs at the C2 position (the carbon adjacent to the nitrogen) because the resulting carbocation intermediate is better stabilized by resonance. chemistrysteps.com Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. jk-sci.com

The resulting 1-(3-aminopropyl)-1H-pyrrole-2-carbaldehyde is a valuable intermediate, as the newly introduced aldehyde group can undergo a vast array of further chemical transformations (e.g., oxidation, reduction, condensation reactions).

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound (amine group protected) | 1. POCl₃, DMF 2. Aqueous workup | 1-(3-aminopropyl)-1H-pyrrole-2-carbaldehyde | Electrophilic Aromatic Substitution |

Modifying the three-carbon chain that links the pyrrole ring and the amine group provides another avenue for creating novel molecular structures. This can involve altering the functional groups along the chain or extending its length.

Chain Modification: The synthesis of related molecules such as 3-(1H-pyrrol-1-yl)propane-1,2-diol demonstrates that the propane bridge can accommodate other functional groups besides the terminal amine. Such modifications would likely be achieved not by direct transformation of this compound, but by starting with a different three-carbon precursor that already contains the desired functionality before the pyrrole ring is formed.

Chain Extension: Extending the length of the alkyl chain is a valuable strategy for tuning the physical and biological properties of a molecule. Recent advances in synthetic methodology have provided novel ways to achieve this. One such method is a borane-catalyzed C-C bond insertion, which allows for the selective elongation of alkyl chains in amines. le.ac.ukresearchgate.net This type of reaction could potentially be applied to this compound to synthesize homologous compounds, such as 4-(1H-pyrrol-1-yl)butan-1-amine or 5-(1H-pyrrol-1-yl)pentan-1-amine. The influence of chain length on molecular properties is a significant area of study, affecting factors from self-assembly on surfaces to biological activity. aip.org

Mechanistic Investigations of this compound Transformations

The chemical transformations of this compound are governed by the interplay between the nucleophilic pyrrole ring and the reactive primary amine on the propyl side chain. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be constructed from the well-established principles of pyrrole chemistry and the behavior of analogous N-substituted pyrroles. Mechanistic investigations into the transformations of this compound primarily revolve around intramolecular cyclization reactions and electrophilic substitution at the pyrrole ring, with the aminopropyl moiety playing a crucial directing or participating role.

One of the most plausible transformations for this compound is an intramolecular cyclization to form fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines. The mechanism for such a reaction, while not explicitly detailed for this specific substrate, can be inferred from related syntheses. These reactions typically require an initial activation step, often involving the introduction of a carbonyl group or another electrophilic center on the pyrrole ring, which can then be attacked by the pendant amino group.

For instance, a hypothetical transformation could be initiated by an electrophilic acylation or formylation of the pyrrole ring, which is known to occur preferentially at the C2 position due to the greater stabilization of the cationic intermediate through resonance. Following this initial electrophilic substitution, the newly introduced carbonyl group can undergo an intramolecular condensation with the primary amine of the side chain. This process would likely proceed through the formation of an iminium ion intermediate, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrolo[1,2-a]pyrazine core. The requirement for an initial electrophilic activation of the pyrrole ring is a common strategy in the synthesis of such fused systems.

Another potential avenue for intramolecular transformation is a Pictet-Spengler-type reaction. The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While this compound is not a traditional β-arylethylamine, the high nucleophilicity of the pyrrole ring could potentially allow for an analogous cyclization under acidic conditions. In this scenario, the primary amine would first condense with an aldehyde to form a reactive iminium ion. The electron-rich pyrrole ring could then act as the nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution. This would lead to the formation of a new six-membered ring fused to the pyrrole. The success of such a reaction would be highly dependent on the reaction conditions and the specific aldehyde used.

The tables below summarize the key aspects of these plausible mechanistic pathways and the general electrophilic reactivity of the pyrrole nucleus, which forms the basis for these transformations.

Table 1: Plausible Mechanistic Pathway for Intramolecular Cyclization

| Step | Description | Key Intermediates | Driving Force |

|---|---|---|---|

| 1. Electrophilic Substitution | Acylation or formylation of the pyrrole ring, typically at the C2 position. | Acylium ion, σ-complex (arenium ion). | High nucleophilicity of the pyrrole ring. |

| 2. Intramolecular Condensation | The primary amine of the side chain attacks the newly introduced carbonyl group. | Hemiaminal, Iminium ion. | Proximity of the reacting groups. |

| 3. Cyclization and Aromatization | Ring closure followed by dehydration. | Cyclized intermediate. | Formation of a stable, fused aromatic system. |

Table 2: Factors Influencing Electrophilic Substitution on the Pyrrole Ring

| Factor | Influence on Reactivity and Mechanism | Example |

|---|---|---|

| Position of Attack | Electrophilic attack is favored at the C2 (α) position over the C3 (β) position due to the formation of a more stable cationic intermediate (stabilized by more resonance structures). | Friedel-Crafts acylation, Vilsmeier-Haack formylation. |

| Nature of the Electrophile | Strong electrophiles can lead to polymerization. Milder electrophiles and controlled reaction conditions are often necessary. | Use of acetic anhydride for acylation instead of more reactive acyl chlorides. |

| Solvent and Catalyst | The choice of solvent and catalyst can significantly affect the rate and outcome of the reaction, including the regioselectivity. | Lewis acids in Friedel-Crafts reactions. |

Spectroscopic and Structural Characterization of 3 1h Pyrrol 1 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of 3-(1H-Pyrrol-1-YL)propan-1-amine would be expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the propyl amine chain.

The protons on the pyrrole ring typically appear as two distinct multiplets in the aromatic region of the spectrum. The protons at positions 2 and 5 of the pyrrole ring (α-protons) are chemically equivalent, as are the protons at positions 3 and 4 (β-protons). This equivalence results in two signals, each integrating to two protons.

The propyl chain gives rise to three distinct signals. The two protons on the carbon adjacent to the pyrrole nitrogen (N-CH₂) would appear as a triplet. The central methylene (B1212753) group (-CH₂-) protons would present as a multiplet, specifically a quintet or sextet, due to coupling with the adjacent methylene groups. The two protons on the carbon bearing the primary amine group (-CH₂-NH₂) would also appear as a triplet. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

A representative, though hypothetical, data table for the ¹H NMR spectrum of this compound is presented below. Actual chemical shifts can vary depending on the solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.60 | t | 2H | Pyrrole H-2, H-5 |

| ~6.10 | t | 2H | Pyrrole H-3, H-4 |

| ~3.95 | t | 2H | N-CH ₂-CH₂-CH₂-NH₂ |

| ~2.70 | t | 2H | N-CH₂-CH₂-CH ₂-NH₂ |

| ~1.90 | p | 2H | N-CH₂-CH ₂-CH₂-NH₂ |

| ~1.50 | br s | 2H | N-CH₂-CH₂-CH₂-NH ₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five unique carbon environments.

The two equivalent carbons of the pyrrole ring at positions 2 and 5 (α-carbons) would produce one signal, while the two equivalent carbons at positions 3 and 4 (β-carbons) would produce another. The three carbons of the propyl chain are all in different chemical environments and would therefore each generate a separate signal.

A hypothetical data table summarizing the expected ¹³C NMR chemical shifts is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~120.5 | Pyrrole C-2, C-5 |

| ~108.0 | Pyrrole C-3, C-4 |

| ~45.0 | C H₂-N (propyl) |

| ~40.0 | C H₂-NH₂ (propyl) |

| ~33.0 | -C H₂- (propyl) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with a high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₁₂N₂, the theoretical exact mass can be calculated. nih.govsigmaaldrich.com Experimental determination of the mass via HRMS would be expected to be in very close agreement with this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Theoretical Exact Mass | 124.1000 |

| Measured Exact Mass (Hypothetical) | 124.1002 |

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying each component in a mixture. To assess the purity of this compound, a suitable HPLC method would be developed. This involves selecting an appropriate stationary phase (column) and mobile phase (solvent system).

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The compound would travel through the column at a specific rate, and a detector would record its elution as a peak. The time it takes for the compound to elute is known as its retention time, which is a characteristic feature under specific chromatographic conditions.

The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no impurity peaks.

A hypothetical HPLC data table is presented below.

| Parameter | Value |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Retention Time (Hypothetical) | 4.5 min |

| Purity (Hypothetical) | >98% |

Computational and Theoretical Investigations of 3 1h Pyrrol 1 Yl Propan 1 Amine

Electronic Structure and Molecular Geometry Elucidation

The electronic structure and molecular geometry of 3-(1H-Pyrrol-1-YL)propan-1-amine would be primarily investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and effective method. These calculations would aim to determine the optimal three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

Key parameters that would be determined from these calculations include bond lengths, bond angles, and dihedral angles. For the pyrrole (B145914) ring, the planarity and the electronic distribution within the aromatic system would be of particular interest. The flexible propan-1-amine side chain's geometry, especially its orientation relative to the pyrrole ring, would also be a key focus.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N(pyrrole)-C(propyl) | ~1.45 Å |

| Bond Length | C-C (propyl chain) | ~1.53 - 1.54 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Angle | C(pyrrole)-N(pyrrole)-C(propyl) | ~125° |

| Dihedral Angle | C(pyrrole)-N(pyrrole)-C(propyl)-C(propyl) | Variable (see Conformational Analysis) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values would be specific to the optimized geometry of the molecule.

Conformational Analysis and Energetic Landscapes

The presence of the flexible propan-1-amine side chain in this compound allows for multiple low-energy conformations. A thorough conformational analysis is crucial to identify the most stable conformers and to understand the energetic barriers between them. This is typically achieved by performing a potential energy surface (PES) scan. uni-muenchen.degaussian.com

A relaxed PES scan involves systematically rotating one or more dihedral angles of the propan-1-amine chain while optimizing the rest of the molecular geometry at each step. gaussian.com This process generates an energetic landscape, revealing the global and local energy minima, which correspond to the stable conformers, and the transition states that connect them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti (extended) | ~180° | 0.00 (Global Minimum) |

| Gauche | ~60° | 0.5 - 1.5 |

| Eclipsed | ~0° | > 5.0 (Transition State) |

Note: This table is a simplified representation. A full conformational analysis would consider rotations around all single bonds in the side chain.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the nitrogen atom of the amine group.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's electrophilic character. The LUMO is likely to be distributed over the pyrrole ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In addition to FMO analysis, various reactivity descriptors derived from DFT can be calculated. mdpi.comrasayanjournal.co.in These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ 1.2 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 7.7 eV |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | ~ -2.65 eV |

| Hardness | η = (ELUMO - EHOMO) / 2 | ~ 3.85 eV |

| Electrophilicity Index | ω = μ2 / 2η | ~ 0.91 eV |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

Molecular Modeling of Chemical Transformations and Interactions

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of this compound and its interactions with other molecules or surfaces. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. This approach can be used to investigate:

Solvation Effects: How the conformation and reactivity of the molecule are influenced by different solvents.

Intermolecular Interactions: The nature and strength of interactions with other molecules, such as hydrogen bonding or van der Waals forces.

Reaction Dynamics: By employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to simulate chemical reactions and explore reaction pathways and transition states.

For instance, modeling the interaction of the amine group with a proton donor could provide insights into its basicity and the mechanism of protonation. Similarly, simulations could be used to study the adsorption of this molecule onto a surface, which is relevant for applications in materials science.

Advanced Research Applications of 3 1h Pyrrol 1 Yl Propan 1 Amine

Role as a Synthetic Building Block in Complex Organic Molecule Construction

The dual functionality of 3-(1H-pyrrol-1-yl)propan-1-amine, also known as N-(3-aminopropyl)pyrrole, renders it an important building block for synthesizing more complex molecules and functional materials. The primary amine group serves as a reactive handle for covalent attachment, while the pyrrole (B145914) ring offers a site for polymerization or further chemical modification.

Researchers have utilized the amine group for conjugation to various biomolecules and polymers through well-established coupling chemistries. For instance, the compound has been covalently attached to the carboxylic acid groups of hyaluronic acid (HA) using 1-ethyl-[3-(dimethylamino)propyl]-3-ethyl-carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling to form a pyrrole-HA conjugate (PyHA). nih.gov A similar strategy has been employed to couple it with alginate, another natural polysaccharide, via carbodiimide-mediated activation. researchgate.net In a different application, it has been grafted onto the surface of TEMPO-oxidized cellulose (B213188) nanofibers (CNF), reacting with the carboxyl groups on the cellulose. researchgate.net

Beyond biopolymers, this compound is a precursor for creating specialized organometallic and bioactive molecules. A notable example is its use in the synthesis of 3-(1H-pyrrol-1-yl)propanamidoferrocene, a redox-active compound designed for biosensor applications. researchgate.net This synthesis involves forming a stable amide bond between the amine of the parent compound and a ferrocene-derived carboxylic acid. These examples demonstrate its utility in constructing elaborate molecular architectures where the N-propylpyrrole unit imparts specific properties, such as electroactivity or a scaffold for further functionalization.

Monomer in Polymer Science and Materials Development

The pyrrole moiety of this compound is readily polymerizable, making the entire molecule a valuable functional monomer for creating advanced polymers and materials.

The compound is a key monomer for producing novel polymers with tailored functionalities, particularly for biomedical and electronic applications. It can be homopolymerized or copolymerized with pyrrole and its derivatives to create conductive polymers with pendant amine groups. Research has detailed the electrochemical copolymerization of 1-aminopropylpyrrole with pyrrole, using sodium polystyrene sulfonate (NaPSS) as the dopant, to form copolymer films on gold surfaces. tandfonline.com

More complex architectures are achieved by first using the amine functionality to anchor the monomer to a larger structure, followed by polymerization of the pyrrole ring. This creates composite or hybrid materials with unique properties. For example, after conjugating the monomer to hyaluronic acid to form PyHA, this macromonomer was electrochemically polymerized to create a stable, cross-linked hydrogel film, p(PyHA), on electrode surfaces. nih.gov Similarly, it has been used to create conductive nanocomposites by first grafting it onto cellulose nanofibers and then initiating oxidative polymerization of pyrrole, resulting in a cellulose-reinforced polypyrrole material. researchgate.net In another study, a derivative, 3-(1H-pyrrol-1-yl)propanamidoferrocene, was copolymerized with pyrrole to create a novel polymer film featuring ferrocene (B1249389) units, intended for use as a biosensor mediator. researchgate.net

The properties of polymers derived from this compound can be precisely controlled by adjusting the polymerization conditions and copolymer composition.

In the copolymerization of 1-aminopropylpyrrole (APy) with pyrrole, the ratio of the two monomers is a critical factor in determining the final properties of the material. tandfonline.com Increasing the concentration of the amine-functionalized monomer (APy) in the copolymer was found to significantly enhance the adhesion of fibroblast and Schwann cells. tandfonline.com However, this came at the cost of reduced electrical conductivity. tandfonline.com This trade-off allows for the fine-tuning of the material's biocompatibility versus its electronic performance, depending on the target application.

Table 1: Effect of Monomer Composition on Polymer Properties Data synthesized from research by Lee et al. as described in tandfonline.com.

| Polymer Composition | Relative Cell Adhesion | Relative Conductivity |

|---|---|---|

| 100% Pyrrole (PPy) | Low | High |

| 50% APy / 50% Pyrrole | Medium | Medium |

Electrochemical techniques offer further control. The properties of films made from a ferrocene-pyrrole copolymer can be managed by the electrochemical growth conditions, such as the potential sweep range and the number of cycles during electropolymerization. researchgate.net The resulting polymer film exhibits a redox potential (E1/2) that is shifted compared to the monomer in solution, a change attributed to the electrostatic environment within the polymer matrix. researchgate.net Furthermore, the electrochemical polymerization of pyrrole-hyaluronic acid conjugates results in coated electrodes with altered surface characteristics, such as electrochemical impedance, which is crucial for their performance as biomedical probes. nih.gov

Catalytic Applications in Organic Synthesis

While the primary amine and pyrrole functional groups are known to be active components in various catalytic systems, the direct application of this compound as a catalyst or ligand is not extensively documented in the reviewed scientific literature.

Based on available research, there are no prominent examples of catalyst systems specifically developed using this compound as the primary catalytic species or as a supporting ligand. The research focus for this compound has been overwhelmingly concentrated on its role as a monomer and a synthetic building block for functional materials.

As there is a lack of established catalyst systems based on this compound, there are consequently no specific examples in the sourced literature of it facilitating the synthesis of new compounds or materials in a catalytic capacity. Its contribution to synthesis is primarily as a stoichiometric reactant and monomer, as detailed in the preceding sections.

Exploration in Biochemical and Molecular Biology Research

Detailed investigations into the biochemical and molecular biology applications of this compound are not prominently featured in the scientific literature. While the pyrrole structural motif is present in many biologically active molecules, specific data on this compound's utility in these advanced research areas is limited.

Utility as a Molecular Probe for Investigating Biological Processes

Investigations into Enzyme Modulation and Cellular Interactions

Similarly, there is a dearth of specific studies focused on the role of this compound in enzyme modulation or its interactions at a cellular level. Although compounds containing pyrrole rings can interact with biological targets like G protein-coupled receptors (GPCRs), specific research detailing such interactions for this particular compound is not found in the available literature. d-nb.info

Precursor in Coordination Chemistry for Ligand Design and Metal Complex Synthesis

In the field of coordination chemistry, primary amines and heterocyclic compounds like pyrrole are well-established building blocks for the synthesis of ligands and their subsequent metal complexes. The nitrogen atom in the primary amine group of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. However, specific examples of its use in the synthesis of novel ligands and metal complexes are not extensively documented in peer-reviewed journals.

The general principles of coordination chemistry suggest that this compound could act as a monodentate or potentially a bidentate ligand, depending on the reaction conditions and the metal center involved. The synthesis of metal-ligand complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit a range of geometries and coordination numbers.

While related pyrrole-containing ligands have been successfully used to create a variety of metal complexes with interesting properties and potential applications in catalysis and materials science, specific research detailing the coordination chemistry of this compound remains an area with limited public information. d-nb.info

常见问题

Q. What are the recommended methodologies for synthesizing 3-(1H-Pyrrol-1-YL)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrole derivatives with propan-1-amine precursors. A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, varying reaction temperatures (rt to 90°C) and solvents (polar aprotic vs. non-polar) can significantly impact yield and purity . Precautionary measures, such as inert atmosphere handling and moisture control, are critical to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (≥98% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, the pyrrole ring protons typically appear as distinct doublets in the aromatic region (δ 6.5–7.0 ppm), while the propan-1-amine chain shows characteristic triplet and multiplet patterns . Mass spectrometry (HRMS) can verify molecular weight (e.g., calculated [M+H]⁺ = 139.15 for C₇H₁₀N₂).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (H313/H333 hazard codes).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, pyrrole NH protons may appear/disappear in DMSO-d₆ due to hydrogen bonding. Use variable-temperature NMR to observe dynamic processes, or DFT calculations (e.g., Gaussian 16) to predict stable tautomers . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Q. What theoretical frameworks guide mechanistic studies of this compound in catalysis or biological systems?

- Methodological Answer : In catalysis, employ Frontier Molecular Orbital (FMO) theory to assess electron-rich pyrrole interactions with substrates. For biological studies (e.g., enzyme inhibition), use docking simulations (AutoDock Vina) to model binding affinities, complemented by kinetic assays (e.g., IC₅₀ determination) . Link findings to broader frameworks like enzyme kinetics or supramolecular chemistry .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a repeated-measures design with controlled variables:

- pH Range : 2–12 (adjust with HCl/NaOH).

- Temperature : 25°C–80°C (water bath or oil bath).

Monitor degradation via UV-Vis spectroscopy (λmax shifts) or LC-MS for byproduct identification. Data analysis should include Arrhenius plots to predict shelf-life .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multiplex assays (e.g., cytotoxicity + target inhibition), use multivariate ANOVA to disentangle confounding variables. Ensure reproducibility via triplicate runs and report confidence intervals .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Discrepancies may stem from solvent effects or incomplete basis sets in simulations. Refine computational models by:

- Including implicit solvent models (e.g., PCM in Gaussian).

- Validating with experimental kinetic isotope effects or Hammett plots .

Cross-reference with analogous compounds (e.g., adamantyl-propan-1-amine derivatives) for trend validation .

Safety and Compliance Table

| Hazard Code | Risk Phrase | Precautionary Measure | Reference |

|---|---|---|---|

| H313/H333 | Skin/Respiratory Irritation | Use fume hood + PPE | |

| H315 | Skin Corrosion | Neutralize spills immediately | |

| H319 | Eye Damage | Safety goggles mandatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。